(3-(4-Fluoropyridin-2-yl)phenyl)methanol
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Overview
Description
(3-(4-Fluoropyridin-2-yl)phenyl)methanol is an organic compound with the molecular formula C12H10FNO. It is a fluorinated derivative of pyridine, which is a basic heterocyclic organic compound. The presence of a fluorine atom in the pyridine ring significantly alters the chemical and physical properties of the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Fluoropyridin-2-yl)phenyl)methanol typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the fluorination of pyridine derivatives using reagents such as sodium fluoride (NaF) or potassium fluoride (KF) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination processes. These processes may utilize more efficient fluorinating agents and catalysts to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
(3-(4-Fluoropyridin-2-yl)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(3-(4-Fluoropyridin-2-yl)phenyl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-(4-Fluoropyridin-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoropyridin-4-yl)methanol
- (3-Fluoropyridin-4-yl)methanol
- (2-Chloro-3-fluoropyridin-4-yl)methanol
Uniqueness
(3-(4-Fluoropyridin-2-yl)phenyl)methanol is unique due to the specific position of the fluorine atom in the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .
Properties
Molecular Formula |
C12H10FNO |
---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
[3-(4-fluoropyridin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C12H10FNO/c13-11-4-5-14-12(7-11)10-3-1-2-9(6-10)8-15/h1-7,15H,8H2 |
InChI Key |
JOAOYFKWSMZUEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CC(=C2)F)CO |
Origin of Product |
United States |
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